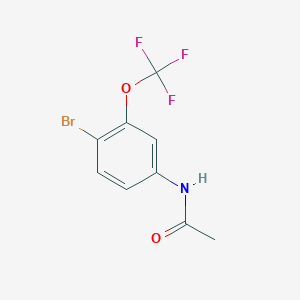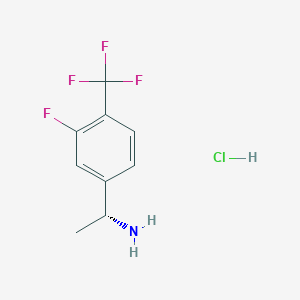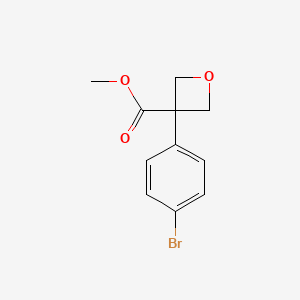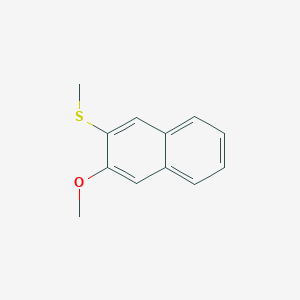
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the CAS Number: 1426805-97-1 . It has a molecular weight of 298.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) . This code gives a detailed description of the molecule’s structure, including the positions of the bromo, trifluoromethoxy, and acetamide groups on the phenyl ring.Physical And Chemical Properties Analysis
“this compound” is a solid compound .科学的研究の応用
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide has been used in a variety of scientific studies, ranging from organic synthesis to drug design. It has been used as a catalyst in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments. It has also been used in the synthesis of polymers and other materials for use in the electronics industry. Additionally, this compound has been used as a model compound in studies of the mechanism of enzyme-catalyzed reactions, as well as in the study of the effects of fluorinated drugs on the body.
作用機序
The mechanism of action of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, to form the desired product. The reaction is thought to proceed through a series of steps, including the formation of an alkyl bromide, which is then protonated to form the bromonium ion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of fats and carbohydrates. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
実験室実験の利点と制限
The main advantage of using N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide in laboratory experiments is its low cost and ease of availability. Additionally, this compound is relatively non-toxic and has a low volatility, which makes it suitable for use in a variety of laboratory settings. One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide could focus on its potential applications in the fields of drug design and drug delivery. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Other potential areas of research include its use as a catalyst in organic synthesis, as well as its potential applications in the fields of materials science and electronics.
合成法
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-3-(trifluoromethoxy)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate.
Safety and Hazards
特性
IUPAC Name |
N-[4-bromo-3-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGBERCYJRRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)



![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

